1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

medicinal chemistry scaffold diversity regioisomer comparison

Regioisomeric contamination from the common 4-piperidinyl isomer (CAS 1955554-72-9) compromises SAR reproducibility in fragment-based screening and PROTAC programs. 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS 1909326-32-4) resolves this: • Verified ≥95% purity with batch-specific QC documentation to exclude regioisomeric impurities • HCl salt ensures direct aqueous solubility for amide coupling and biological assay preparation • Distinct 3-piperidinyl trajectory enables unique spatial exploration in kinase hinge-binder libraries Specify CAS 1909326-32-4 to procure the correct regioisomer with documented analytical traceability.

Molecular Formula C8H13ClN4O2
Molecular Weight 232.67
CAS No. 1909326-32-4
Cat. No. B3380399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
CAS1909326-32-4
Molecular FormulaC8H13ClN4O2
Molecular Weight232.67
Structural Identifiers
SMILESC1CC(CNC1)N2C=C(N=N2)C(=O)O.Cl
InChIInChI=1S/C8H12N4O2.ClH/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6;/h5-6,9H,1-4H2,(H,13,14);1H
InChIKeyAVYOAYJXXXRVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Identifiers: (Piperidin-3-yl)triazole-4-carboxylic Acid HCl


The target compound, 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, is a heterocyclic building block featuring a 1,2,3-triazole core substituted at N1 with a piperidin-3-yl moiety and bearing a carboxylic acid at C4, isolated as the hydrochloride salt [1]. Its molecular formula is C8H13ClN4O2, with a molecular weight of 232.67 g/mol [2]. The compound is primarily utilized in medicinal chemistry and chemical biology as a versatile scaffold for further derivatization, particularly through amide coupling or esterification of the carboxylic acid handle, and as a rigid, heterocyclic isostere in structure-activity relationship (SAR) programs .

Limited Substitutability of (Piperidin-3-yl)triazole Acid HCl


The precise substitution pattern on the piperidine ring (3-piperidinyl versus 4-piperidinyl), the connectivity of the triazole nitrogen to the piperidine, and the choice of salt form (hydrochloride versus free base) are critical drivers of molecular geometry, solubility, and chromatographic behavior [1]. These parameters directly affect downstream synthetic outcomes and biological assay reproducibility; consequently, interchange with the common 4-piperidinyl regioisomer (CAS 1955554-72-9) or the free base (CAS 1334499-47-6) without explicit re-validation risks introducing conformational bias, altered solubility, and inconsistent analytical results [2].

Differentiation Evidence for (Piperidin-3-yl)triazole Acid HCl


Regioisomeric Identity: 3- vs. 4-Piperidinyl Attachment

The attachment of the piperidine ring at the 3-position (as in the target compound) produces a non-symmetric scaffold with a distinct exit vector from the triazole core, which is structurally non-identical to the more symmetrical 4-piperidinyl isomer (CAS 1955554-72-9). While no peer-reviewed head-to-head biological comparison was found in the public domain, the computed topological polar surface area (tPSA) is identical (80 Ų) for both regioisomers [1][2]; however, the difference in piperidine substitution fundamentally alters the spatial orientation of the secondary amine, thereby modifying the shape and potential binding interactions of downstream derivatives [3].

medicinal chemistry scaffold diversity regioisomer comparison

Salt Form Advantage: HCl vs. Free Base

The hydrochloride salt form (CAS 1909326-32-4) is explicitly chosen to enhance aqueous solubility relative to the poorly water-soluble free base (CAS 1334499-47-6). Direct experimental solubility data are not publicly reported; however, the presence of the hydrochloride counterion is a standard pharmaceutical strategy to improve dissolution behavior for basic amines. The free base is reported by vendors at 97-98% purity and is described as suitable for organic synthesis, while the HCl salt is offered at 95% purity with documented QC, indicating a balance between solubility enhancement and chemical purity suitable for biological assays [1].

solubility salt form free base comparison

Batch-Specific QC and Purity Documentation

For CAS 1909326-32-4, Bidepharm supplies the compound at a standard purity of 95% and provides batch-specific analytical data including NMR, HPLC, and GC chromatograms . This level of documentation is not uniformly available from all vendors for the regioisomeric 4-piperidinyl HCl salt (CAS 1955554-72-9) or the free base. The availability of detailed QC reports reduces the risk of introducing regioisomeric or salt-form impurities that could compromise SAR conclusions .

purity certification quality control procurement specification

Application Scenarios for (Piperidin-3-yl)triazole Acid HCl


Non-Symmetrical Scaffolds for Kinase Inhibitor Libraries

When designing a focused library of kinase hinge-binders or PROTAC linkers, the 3-piperidinyl attachment point provides a distinct trajectory for the basic amine that is not achievable with the 4-piperidinyl regioisomer. The HCl salt offers immediate solubility for aqueous amide coupling conditions, enabling direct use in medicinal chemistry workflows [1].

Triazole-Based Bioisosteres for Carboxylic Acid Pharmacophores

The carboxylic acid at the 4-position of the triazole ring is a well-precedented bioisostere for amides or carboxylates in drug design. The 3-piperidinyl hydrochloride salt ensures both aqueous compatibility during biological assay preparation and a defined regioisomeric identity that can be exploited to probe spatial constraints in target binding sites [2].

Fragment Library Synthesis and Scaffold Diversity

Fragment libraries benefit from inclusion of both 3- and 4-substituted piperidine regioisomers to maximize shape diversity. The verified 95% purity and batch-specific QC documentation for CAS 1909326-32-4 support its integration into a fragment collection with confidence that confounding impurities, particularly regioisomeric contamination, are minimized .

Water-Soluble Probes for Cellular Target Engagement

The hydrochloride salt form is preferred for direct dissolution in cell culture media or biochemical buffers. Procurement of the HCl salt (CAS 1909326-32-4) eliminates the need for in-lab salt preparation; combined with documented purity, this supports reproducible cellular assay conditions [1].

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